molecular formula C8H9ClFNO B3272058 Methyl 4-fluorobenzimidate hydrochloride CAS No. 56108-05-5

Methyl 4-fluorobenzimidate hydrochloride

Cat. No. B3272058
Key on ui cas rn: 56108-05-5
M. Wt: 189.61 g/mol
InChI Key: IEPRPIULURDESO-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

Dry HCl (g) was bubbled through a solution of 4-fluorobenzonitrile (5.0 g, 0.041 mol) in dry MeOH—CH2Cl2 (20 mL, 1:1 v/v) until saturation. The clear solution was kept at 0° C. for 2 days to crystallize methyl 4-fluorobenzimidate as hydrochloride salt, which was isolated by filtration (2.8 g, yield 36%). 1H NMR (400 MHz, DMSO-d6) δ 7.95-7.92 (m, 2H), 7.38 (br s, 1H), 7.29-7.25 (m, 2H), 3.06 (s, 3H). MS (ESI) m/z: Calculated for C8H8FNO: 153.06. found: 154.2 (M+H)+
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[CH3:11][OH:12].C(Cl)[Cl:14]>>[ClH:14].[F:2][C:3]1[CH:10]=[CH:9][C:6]([C:7](=[NH:8])[O:12][CH3:11])=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
MeOH CH2Cl2
Quantity
20 mL
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize methyl 4-fluorobenzimidate as hydrochloride salt
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration (2.8 g, yield 36%)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
Cl.FC1=CC=C(C(OC)=N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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